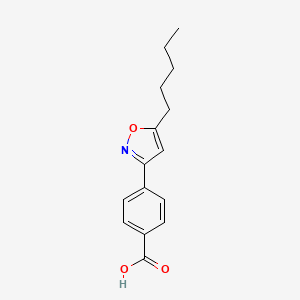![molecular formula C18H12N4 B14207424 5,14-Dihydroquinoxalino[2,3-a]phenazine CAS No. 821801-85-8](/img/structure/B14207424.png)
5,14-Dihydroquinoxalino[2,3-a]phenazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,14-Dihydroquinoxalino[2,3-a]phenazine is a complex organic compound known for its unique photoluminescent properties. It is a derivative of quinoxaline and phenazine, which are both heterocyclic compounds containing nitrogen atoms.
准备方法
Synthetic Routes and Reaction Conditions
5,14-Dihydroquinoxalino[2,3-a]phenazine can be synthesized through a multi-step process involving the reaction of o-phenylenediamine with various reagents. One common method involves the reaction of o-phenylenediamine with catechol in the presence of a catalyst such as aluminum chloride (AlCl3) under solvent-free conditions . The reaction typically proceeds through the formation of intermediate compounds, which then undergo cyclization and oxidation to form the final product.
Industrial Production Methods
The use of continuous flow reactors and other advanced chemical engineering techniques can also facilitate large-scale production .
化学反应分析
Types of Reactions
5,14-Dihydroquinoxalino[2,3-a]phenazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxalino[2,3-a]phenazine derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Substitution reactions can introduce different functional groups onto the phenazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoxalino[2,3-a]phenazine derivatives, which can exhibit different photoluminescent properties depending on the nature of the substituents .
科学研究应用
5,14-Dihydroquinoxalino[2,3-a]phenazine has a wide range of scientific research applications:
作用机制
The mechanism of action of 5,14-Dihydroquinoxalino[2,3-a]phenazine primarily involves its photoluminescent properties. When exposed to light, the compound absorbs photons and undergoes electronic transitions that result in the emission of light at specific wavelengths. This process is influenced by the molecular structure and the presence of functional groups that can affect the energy levels of the compound .
Molecular Targets and Pathways
In biological applications, the compound can interact with cellular components and generate reactive oxygen species (ROS) upon light activation. This ROS generation can lead to oxidative stress and cell death, making it a potential candidate for photodynamic therapy .
相似化合物的比较
Similar Compounds
5,12-Dihydroquinoxalino[2,3-b]phenazine: Another derivative with similar photoluminescent properties but different structural features.
Quinoxalino[2,3-b]phenolizine-2,3-diamine: A related compound used in the synthesis of red emissive carbon dots.
Uniqueness
5,14-Dihydroquinoxalino[2,3-a]phenazine is unique due to its specific electronic structure, which allows for efficient red emission and tunable photoluminescent properties. Its ability to generate reactive oxygen species upon light activation also sets it apart from other similar compounds, making it a valuable candidate for various scientific and industrial applications .
属性
CAS 编号 |
821801-85-8 |
|---|---|
分子式 |
C18H12N4 |
分子量 |
284.3 g/mol |
IUPAC 名称 |
8,13-dihydroquinoxalino[2,3-a]phenazine |
InChI |
InChI=1S/C18H12N4/c1-3-7-13-11(5-1)19-15-9-10-16-18(17(15)21-13)22-14-8-4-2-6-12(14)20-16/h1-10,19,21H |
InChI 键 |
NMHQBONOEYQALG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)NC3=C(N2)C4=NC5=CC=CC=C5N=C4C=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[Anilino(4-nitrophenyl)methyl]cyclohexan-1-one](/img/structure/B14207342.png)
![[(6R)-6-(Ethenyloxy)hept-4-yn-1-yl]benzene](/img/structure/B14207349.png)
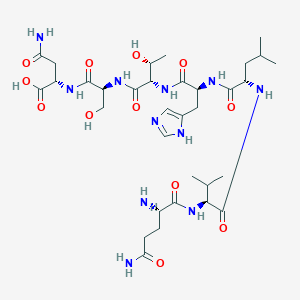
![4-Amino-4-[(2-carboxypropyl)(hydroxy)phosphoryl]butanoic acid](/img/structure/B14207357.png)
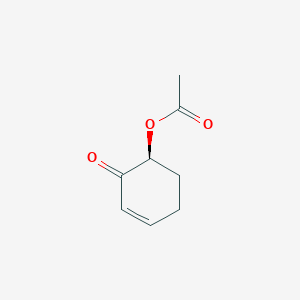
![(4'-tert-Butyl[1,1'-biphenyl]-4-yl)(diphenyl)phosphane](/img/structure/B14207366.png)
![4-{[8-(Acryloyloxy)oct-6-en-1-yl]oxy}benzoic acid](/img/structure/B14207372.png)
![3,6-Dihexyl-2,5-dimethyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14207380.png)
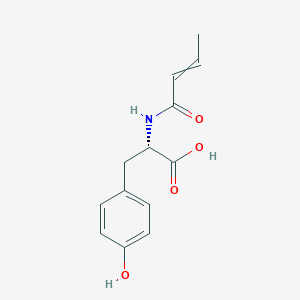
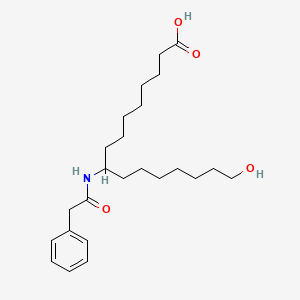
![N-[Cyano(4-fluorophenyl)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14207399.png)
![1,2,3,4,5-Pentafluoro-6-[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14207409.png)
![1,3,6-Trimethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14207420.png)
